molecular formula C11H13N3O B1500845 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile CAS No. 916791-18-9

2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile

Cat. No. B1500845
CAS RN: 916791-18-9
M. Wt: 203.24 g/mol
InChI Key: YVYVFZYEHUTCON-UHFFFAOYSA-N
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Description

The compound “2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The molecular formula of the compound is C11H13N3O and it has a molecular weight of 203.24 .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the compound “this compound” was elucidated as 2-(methyldithio)pyridine-3-carbonitrile .


Chemical Reactions Analysis

Piperidine derivatives are formed through various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . More specific reactions for the synthesis of “this compound” are not available in the retrieved information.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 203.24 . No further physical and chemical properties are available in the retrieved information.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study by (Bogdanowicz et al., 2013) explored the synthesis of novel cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds demonstrated significant antibacterial activity against various aerobic and anaerobic bacteria.

Xanthine Oxidoreductase Inhibition

  • In research conducted by (Matsumoto et al., 2011), a derivative named FYX-051 was identified as a potent inhibitor of xanthine oxidoreductase, a key enzyme in the metabolism of purines in humans. This finding is significant for the treatment of diseases like hyperuricemia.

Steroid Dehydrogenase Inhibition

  • A paper by (Latli et al., 2017) focused on the synthesis of carbon-13 and carbon-14 labeled derivatives of pyridine-3-carbonitrile for inhibiting 11β-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in the metabolism of steroids, which has implications for treating type-2 diabetes.

Antiviral Research

  • The work by (Venkateshan et al., 2020) involved the synthesis of azafluorene derivatives as inhibitors of SARS-CoV-2 RdRp (RNA-dependent RNA polymerase). This highlights the potential use of pyridine derivatives in developing antiviral drugs.

Ligand Synthesis for Coordination Chemistry

  • Research by (Halcrow, 2005) presented a review of the synthesis of pyridine derivatives and their use as ligands in coordination chemistry. These compounds have applications in luminescent lanthanide compounds and in iron complexes showing unusual thermal and photochemical transitions.

Pharmaceutical Research

  • In a study by (Flefel et al., 2018), novel pyridine derivatives were synthesized and subjected to molecular docking screenings for potential pharmaceutical applications, indicating their relevance in drug development processes.

Microbiological Activity

  • (Miszke et al., 2008) investigated the synthesis and microbiological activity of pyridine-3-carbonitrile derivatives. These compounds showed promising bacteriostatic and tuberculostatic activities, suggesting their potential in developing new antibiotics.

Environmental Applications

  • A study by (Li et al., 2017) examined the degradation of pyridine in drinking water using dielectric barrier discharge, an innovative approach for treating water contaminated with nitrogen heterocyclic compounds.

properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-9-3-1-5-13-11(9)14-6-2-4-10(15)8-14/h1,3,5,10,15H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYVFZYEHUTCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671445
Record name 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916791-18-9
Record name 2-(3-Hydroxy-1-piperidinyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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